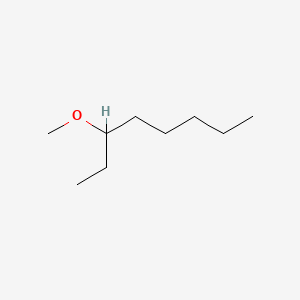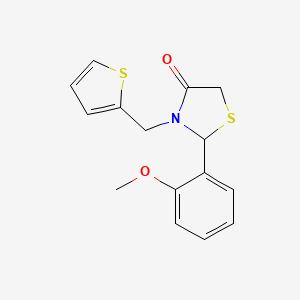![molecular formula C11H18N2O2 B13943958 4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol CAS No. 1019108-03-2](/img/structure/B13943958.png)
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol is a compound that features a piperidine ring substituted with a 3-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol typically involves the reaction of 3-methylisoxazole with an appropriate piperidine derivative. One common method involves the use of hydroxylamine hydrochloride and sulfuric acid in ethanol at elevated temperatures to form the isoxazole ring . The piperidine derivative can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: A related compound with similar structural features but different functional groups.
N-(5-Methylisoxazol-3-yl)malonamide: Another isoxazole derivative with distinct chemical properties.
(4-Iodo-3-methylisoxazol-5-yl)methanol: A compound used in similar research applications.
Uniqueness
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol is unique due to its combination of the piperidine and isoxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
1019108-03-2 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C11H18N2O2/c1-9-8-10(15-13-9)2-3-11(14)4-6-12-7-5-11/h8,12,14H,2-7H2,1H3 |
InChI Key |
XVELIFOFOVKLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCC2(CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


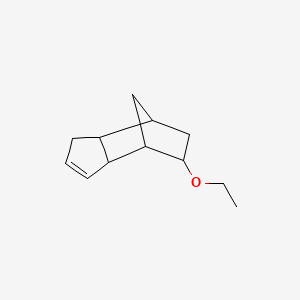
![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)

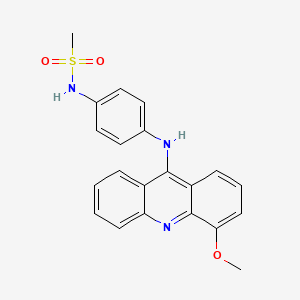
![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
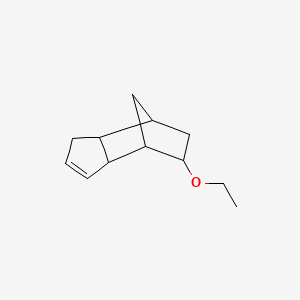
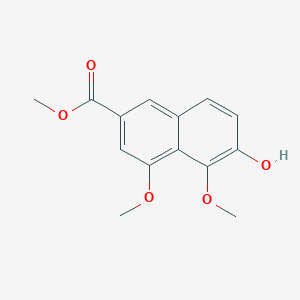
![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
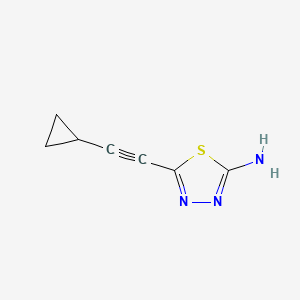

![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
